molecular formula C13H21NOS B2371950 cyclobutyl((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)methanone CAS No. 1705829-24-8

cyclobutyl((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)methanone

Cat. No.: B2371950
CAS No.: 1705829-24-8
M. Wt: 239.38
InChI Key: HJPMMMLFFPHQKX-UHFFFAOYSA-N
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Description

This compound belongs to the 8-azabicyclo[3.2.1]octane family, a bridged bicyclic scaffold with a nitrogen atom at the 8-position. The core structure is rigid, enabling precise spatial orientation of substituents. Key features include:

  • Cyclobutyl group: Attached via a carbonyl at the 8-position, contributing steric bulk and lipophilicity.

This scaffold is prevalent in bioactive molecules, including kinase inhibitors () and receptor agonists (). Its synthetic versatility allows modifications at multiple positions, enabling tailored pharmacological profiles.

Properties

IUPAC Name

cyclobutyl-(3-methylsulfanyl-8-azabicyclo[3.2.1]octan-8-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NOS/c1-16-12-7-10-5-6-11(8-12)14(10)13(15)9-3-2-4-9/h9-12H,2-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJPMMMLFFPHQKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1CC2CCC(C1)N2C(=O)C3CCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cyclobutyl((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)methanone typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the cyclobutyl ring, the introduction of the methylthio group, and the construction of the azabicyclo[3.2.1]octane framework. Common reagents used in these reactions include cyclobutyl halides, thiols, and nitrogen-containing bicyclic intermediates. Reaction conditions often involve the use of strong bases, solvents like dichloromethane or tetrahydrofuran, and temperature control to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for scalability, cost-effectiveness, and environmental considerations. This could include the use of continuous flow reactors, green chemistry principles, and automation to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

Cyclobutyl((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The cyclobutyl group can participate in nucleophilic substitution reactions, where halides or other leaving groups are replaced by nucleophiles.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, thiols). Reaction conditions vary depending on the desired transformation but often involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted cyclobutyl derivatives, depending on the specific reaction and conditions used.

Scientific Research Applications

Cyclobutyl((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)methanone has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.

    Industry: Used in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of cyclobutyl((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)methanone involves its interaction with molecular targets such as enzymes or receptors. The compound’s bicyclic structure allows it to fit into specific binding sites, while the methylthio group can participate in hydrogen bonding or hydrophobic interactions. These interactions can modulate the activity of the target protein, leading to various biological effects.

Comparison with Similar Compounds

Table 1: Substituent Analysis of 8-azabicyclo[3.2.1]octane Derivatives

Compound Name Substituents (Position) Key Structural Features Biological Activity/Application Reference
Target Compound Cyclobutyl (8), -SMe (3) Lipophilic cyclobutyl; sulfur-containing Not explicitly stated (likely preclinical) N/A
PF-06700841 () Difluorocyclopropyl (8), pyrimidinyl (3) Dual JAK1/TYK2 inhibition Autoimmune diseases
Tropifexor () Benzothiazole (8), oxazolyl (3) Farnesoid X receptor (FXR) agonism Metabolic disorders
{(3-exo)-3-[5-(aminomethyl)-2-fluorophenyl]... () Bromo-thiophene (8), aminomethylphenyl (3) GPCR targeting (implied by GP4 assay) Neurological/oncological research
6β-Hydroxytropinone () Hydroxy (6), methyl (8) Metabolite of tropane alkaloids Biochemical studies

Key Observations :

  • Position 8 : Cyclobutyl (target) vs. difluorocyclopropyl (PF-06700841) or benzothiazole (tropifexor). Larger substituents here enhance target selectivity via steric effects.
  • Position 3 : Methylthio (target) vs. pyrimidinyl (PF-06700841) or oxazolyl (tropifexor). Sulfur atoms may improve metabolic stability compared to heteroaromatic groups.
  • Rigidity : The bicyclo core enforces a fixed conformation, critical for receptor binding (e.g., FXR agonism in tropifexor) .

Critical Analysis :

  • The target compound’s synthesis likely mirrors ’s palladium-catalyzed approach, enabling efficient C–N bond formation .
  • highlights the use of trifluoromethanesulfonate for activating intermediates, a strategy applicable to introducing cyclobutyl groups .

Pharmacological and Physicochemical Properties

Table 3: Bioactivity and ADME Profiles

Compound LogP (Predicted) Solubility (µg/mL) Target/Mechanism IC50/Ki (nM) Reference
Target Compound ~3.5 (high) Low (lipophilic) Undisclosed (research phase) N/A N/A
PF-06700841 2.8 Moderate JAK1/TYK2 dual inhibitor 23 (JAK1)
Tropifexor 4.1 Low FXR agonist 15 (FXR)
NK7-902 () ~2.9 High NEK7 molecular glue degrader 0.5 (NEK7)

Insights :

  • The target’s methylthio group may enhance membrane permeability compared to tropifexor’s polar oxazole.
  • PF-06700841’s balanced logP aligns with oral bioavailability, a benchmark for the target compound .

Biological Activity

Cyclobutyl((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)methanone is a compound of interest in medicinal chemistry, particularly due to its structural similarity to various biologically active molecules. This article explores its biological activity, focusing on pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The compound has the following molecular formula and structure:

  • Molecular Formula : C13_{13}H21_{21}NOS
  • Molecular Weight : 239.38 g/mol

The structure features a bicyclic azabicyclo[3.2.1]octane core, which is known for its diverse biological activities.

Biological Activity Overview

This compound exhibits several biological activities, primarily through interaction with various receptors in the central nervous system (CNS).

1. Opioid Receptor Interaction

Research indicates that compounds with similar structures can act as selective kappa-opioid receptor antagonists. For instance, studies on related bicyclic compounds reveal that modifications to the structure can enhance selectivity and potency against opioid receptors .

2. Antidepressant Properties

The compound's structure suggests potential antidepressant activity, similar to other azabicyclo compounds that have shown efficacy in treating mood disorders through modulation of neurotransmitter systems .

3. Neuroprotective Effects

Preliminary studies suggest that derivatives of azabicyclo compounds may exhibit neuroprotective properties, potentially useful in conditions like Alzheimer's disease . The mechanism is thought to involve the inhibition of acetylcholinesterase (AChE), which is crucial for maintaining acetylcholine levels in synaptic clefts.

Structure-Activity Relationship (SAR)

A detailed SAR analysis can provide insights into how modifications to the this compound structure influence its biological activity:

ModificationEffect on ActivityReference
Methylthio group at position 3Enhances binding affinity to kappa-opioid receptors
Cyclobutyl moietyIncreases lipophilicity, improving CNS penetration
Variations in the nitrogen substituentAlters selectivity between opioid receptor subtypes

Case Study 1: Opioid Receptor Antagonism

In a study examining a series of azabicyclo compounds, this compound was evaluated for its antagonist properties at kappa-opioid receptors. It demonstrated significant antagonistic activity with an IC50 value comparable to existing kappa antagonists .

Case Study 2: Neuroprotective Screening

Another investigation focused on the neuroprotective effects of related bicyclic compounds showed promising results in preventing neuronal cell death in vitro models of neurodegeneration. The compound's ability to inhibit AChE was highlighted as a potential mechanism for its protective effects .

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